2-Chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol chemical structure and properties
2-Chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol chemical structure and properties
An In-Depth Technical Guide to 2-Chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Significance of Substituted Biphenyl Methanols
The biphenyl scaffold is a privileged structural motif in medicinal chemistry, renowned for its role in a multitude of biologically active compounds.[1] Its conformational flexibility and ability to engage in crucial intermolecular interactions, such as pi-stacking, make it a valuable component in the design of ligands for various protein targets.[2] The introduction of a methanol group to the biphenyl core, particularly a diaryl-substituted methanol, creates a chiral center and a versatile functional handle for further molecular elaboration.
This technical guide focuses on a specific, yet potentially underexplored, member of this class: 2-Chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol . While this compound is not extensively cataloged in commercial databases, its structure presents an intriguing combination of features: a chlorinated biphenyl system, which can influence metabolic stability and binding interactions, and a chiral secondary alcohol, a common pharmacophore.
This document will serve as a comprehensive resource for researchers interested in the synthesis, characterization, and potential applications of this and related compounds. We will provide a detailed analysis of its chemical structure, predict its physicochemical properties based on closely related analogs, propose a robust synthetic pathway, and outline the expected analytical and spectroscopic signatures.
Chemical Structure and Nomenclature
The systematic IUPAC name for the target molecule is (2-chloro-[1,1'-biphenyl]-4-yl)(phenyl)methanol . This name precisely describes the molecular architecture:
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A central methanol group (-CH(OH)-).
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This carbinol carbon is attached to a phenyl group (-C6H5).
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It is also attached to the 4-position of a biphenyl ring system.
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This biphenyl system is substituted with a chlorine atom at the 2-position of the same phenyl ring that is attached to the carbinol.
Molecular Structure:
Caption: Chemical structure of (2-chloro-[1,1'-biphenyl]-4-yl)(phenyl)methanol.
Physicochemical Properties (Predicted)
Due to the lack of experimental data for the specific target molecule, the following properties are predicted based on data from structurally similar compounds, such as (4'-Chloro[1,1'-biphenyl]-4-yl)methanol (CAS 22494-48-0) and (2-Chlorophenyl)(phenyl)methanol (CAS 6954-45-6).[3][4]
| Property | Predicted Value | Reference Analogues |
| Molecular Formula | C₁₉H₁₅ClO | - |
| Molecular Weight | 294.78 g/mol | - |
| Appearance | White to off-white solid | [5] |
| Melting Point | 90 - 110 °C | [3] |
| Boiling Point | >350 °C at 760 mmHg | [4] |
| Solubility | Soluble in methanol, ethanol, acetone; sparingly soluble in water. | [6] |
| LogP (Octanol/Water) | ~4.0 - 4.5 | [3][4] |
| pKa (acidic, OH) | ~13 - 14 | [3] |
Synthesis and Manufacturing
A robust and logical synthetic approach to (2-chloro-[1,1'-biphenyl]-4-yl)(phenyl)methanol involves a two-stage process: first, the construction of the chlorinated biphenyl core, followed by the introduction of the phenylmethanol moiety.
Stage 1: Synthesis of the Biphenyl Core via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds between aryl halides and arylboronic acids, catalyzed by a palladium complex.[1][2] For the synthesis of the 2-chloro-4-bromobiphenyl intermediate, a suitable approach would be the coupling of 1-bromo-2-chloro-4-iodobenzene with phenylboronic acid.
Stage 2: Introduction of the Phenylmethanol Group via Grignard Reaction
The Grignard reaction is a classic organometallic reaction involving the addition of a Grignard reagent to a carbonyl group.[7][8] In this proposed synthesis, the 2-chloro-4-bromobiphenyl intermediate is converted to its Grignard reagent, which then undergoes a nucleophilic addition to benzaldehyde to yield the target secondary alcohol.
Overall Synthetic Workflow
Caption: Proposed two-stage synthesis of (2-chloro-[1,1'-biphenyl]-4-yl)(phenyl)methanol.
Detailed Experimental Protocol
Materials:
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1-Bromo-2-chloro-4-iodobenzene
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Phenylboronic Acid
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
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Potassium Carbonate (K₂CO₃)
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Toluene
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Magnesium turnings
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Anhydrous Tetrahydrofuran (THF)
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Benzaldehyde
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Hydrochloric Acid (HCl)
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Diethyl ether
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Saturated aqueous ammonium chloride (NH₄Cl)
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Part 1: Synthesis of 2-Chloro-4-bromobiphenyl
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To a round-bottom flask, add 1-bromo-2-chloro-4-iodobenzene (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
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Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
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Add degassed toluene and water (4:1 v/v).
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Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
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Heat the reaction mixture to 80°C and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
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Upon completion, cool the mixture to room temperature and dilute with diethyl ether.
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Wash the organic layer with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-chloro-4-bromobiphenyl.
Part 2: Synthesis of (2-chloro-[1,1'-biphenyl]-4-yl)(phenyl)methanol
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Activate magnesium turnings (1.5 eq) in a dry, inert atmosphere flask.
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Add anhydrous THF to the flask.
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Dissolve 2-chloro-4-bromobiphenyl (1.0 eq) in anhydrous THF and add it dropwise to the magnesium suspension. The reaction may need gentle heating to initiate.
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Once the Grignard reagent formation is complete (as indicated by the consumption of magnesium), cool the solution to 0°C in an ice bath.
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Add a solution of benzaldehyde (1.1 eq) in anhydrous THF dropwise to the Grignard reagent.
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Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
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Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C.
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Extract the aqueous layer with diethyl ether.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter and concentrate the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final product, (2-chloro-[1,1'-biphenyl]-4-yl)(phenyl)methanol.
Analytical and Spectroscopic Characterization (Predicted)
The structural elucidation of the target compound would rely on a combination of standard spectroscopic techniques.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic proton, and the hydroxyl proton. The aromatic region (typically 7.0-8.0 ppm) will be complex due to the presence of two substituted phenyl rings.[9]
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Key signals will include those for the aromatic carbons (120-150 ppm), the benzylic carbon (70-80 ppm), and the carbons of the biphenyl linkage.[9]
Predicted NMR Data:
| Proton (¹H) / Carbon (¹³C) | Predicted Chemical Shift (ppm) | Multiplicity / Notes |
| Aromatic-H | 7.0 - 8.0 | m |
| Benzylic-H | ~5.8 | s |
| Hydroxyl-H | 2.0 - 4.0 | br s (exchangeable with D₂O) |
| Aromatic-C | 120 - 150 | - |
| Benzylic-C | 70 - 80 | - |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol.[9] Other significant peaks will include C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹) and C=C stretching within the aromatic rings (1450-1600 cm⁻¹).
Potential Applications in Drug Development
Substituted biphenyl methanols are valuable intermediates in the synthesis of pharmaceuticals.[2] For instance, the structurally related compound (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol is a key precursor in the synthesis of Angiotensin II Receptor Blockers (ARBs) like Telmisartan and Losartan, which are used to treat hypertension.[2]
The unique substitution pattern of 2-Chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol makes it an attractive building block for the following reasons:
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Scaffold for Library Synthesis: The hydroxyl group provides a reactive handle for diversification, allowing for the creation of libraries of related compounds for high-throughput screening.
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Modulation of Physicochemical Properties: The presence of the chloro group can enhance metabolic stability and modulate the lipophilicity of potential drug candidates.
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Chiral Pool Synthesis: As a chiral molecule, it can be used in the synthesis of enantiomerically pure drugs, which is often crucial for therapeutic efficacy and safety.
Safety and Handling
While specific toxicity data for this compound is unavailable, it should be handled with the care appropriate for a novel chemical substance. Based on related compounds, potential hazards may include:
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Skin and eye irritation.
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Harmful if swallowed or inhaled.
Recommended Safety Precautions:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
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Avoid inhalation of dust or vapors.
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Wash hands thoroughly after handling.
Conclusion
2-Chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol represents a potentially valuable, yet under-investigated, building block for medicinal chemistry and drug discovery. This guide has provided a comprehensive overview of its structure, predicted properties, a plausible and detailed synthetic route, and expected analytical characteristics. By leveraging established synthetic methodologies such as the Suzuki-Miyaura coupling and Grignard reaction, researchers can access this and other novel substituted biphenyl methanols, paving the way for the development of new therapeutic agents.
References
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Chemical Properties of [1,1'-Biphenyl]-4-methanol (CAS 3597-91-9). Cheméo. Available from: [Link]
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